molecular formula C10H10N2O B14614936 8-Methoxy-1H-1,2-benzodiazepine CAS No. 59066-00-1

8-Methoxy-1H-1,2-benzodiazepine

Cat. No.: B14614936
CAS No.: 59066-00-1
M. Wt: 174.20 g/mol
InChI Key: FOWNKCQUHFSSIR-UHFFFAOYSA-N
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Description

8-Methoxy-1H-1,2-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The core structure of benzodiazepines consists of a benzene ring fused to a diazepine ring, and the addition of a methoxy group at the 8th position gives this compound its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1H-1,2-benzodiazepine can be achieved through various methods. One common approach involves the cyclization of 2-amino-5-methoxybenzophenone with glycine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .

Another method involves the use of substituted 1,2-phenylenediamines, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate as reaction substrates. This approach utilizes a one-pot three-component domino reaction in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines acylation and cyclization reactions. The process typically involves the use of aminobenzophenones and bromoacetyl chloride in a solvent such as N-methyl-2-pyrrolidone (NMP), followed by intramolecular cyclization with ammonia in a methanol-water mixture .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1H-1,2-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxy-1H-1,2-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound acts as a positive allosteric modulator, enhancing the binding of GABA to its receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptor subunits, including α1, α2, α3, and α5 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1H-1,2-benzodiazepine is unique due to the presence of the methoxy group at the 8th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic profile compared to other benzodiazepines .

Properties

CAS No.

59066-00-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

8-methoxy-1H-1,2-benzodiazepine

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8-3-2-6-11-12-10(8)7-9/h2-7,12H,1H3

InChI Key

FOWNKCQUHFSSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=NN2)C=C1

Origin of Product

United States

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